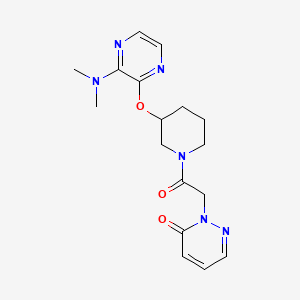

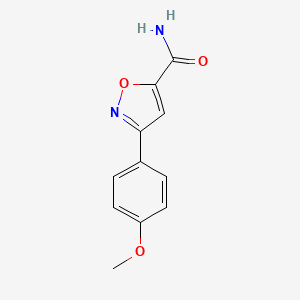

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Methoxyphenyl)isoxazole-5-carboxamide” is an organic compound . It belongs to the class of organic compounds known as resorcinols . These are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3 .

Synthesis Analysis

The synthesis of “3-(4-Methoxyphenyl)isoxazole-5-carboxamide” involves several steps . The process includes the use of various reagents and catalysts, and the reaction conditions need to be carefully controlled to ensure the desired product is obtained .Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)isoxazole-5-carboxamide” is complex . It has a molecular formula of C11H9NO4 and a molecular weight of 219.2 . The structure includes a benzene ring with a methoxy group at the 4-position, and an isoxazole ring with a carboxamide group at the 5-position .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)isoxazole-5-carboxamide” are diverse . They can involve the formation of new bonds, the breaking of existing bonds, and the rearrangement of atoms within the molecule .Physical and Chemical Properties Analysis

“3-(4-Methoxyphenyl)isoxazole-5-carboxamide” is a solid compound . It has a melting point of 181 °C (dec.) (lit.) . Its InChI code is 1S/C11H9NO4/c1-15-8-4-2-7 (3-5-8)10-6-9 (11 (13)14)12-16-10/h2-6H,1H3, (H,13,14) .Scientific Research Applications

Synthesis and Characterization

- A study by Hassan et al. (2014) discusses the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a derivative of 3-(4-Methoxyphenyl)isoxazole-5-carboxamide, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitubercular Properties

- Shingare et al. (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. These compounds showed significant activity against various bacterial strains and M. tuberculosis H37Rv (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Herbicidal Activity

- A study by Hamper et al. (1995) reported the synthesis of unique 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, demonstrating significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds (Hamper, Leschinsky, Massey, Bell, Brannigan, & Prosch, 1995).

Inhibition of Carbonic Anhydrase

- Altug et al. (2017) synthesized benzenesulfonamide containing isoxazole compounds and screened them as inhibitors of human carbonic anhydrase isoforms. They found excellent inhibitory activity against certain isoforms, suggesting potential therapeutic applications (Altug, Güneş, Nocentini, Monti, Buonanno, & Supuran, 2017).

Insecticidal Activity

- A collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides with insecticidal activity was reported by Yu et al. (2009). These compounds were evaluated for their efficacy against certain insect species (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

Antitumor Properties

- Shaw et al. (2012) investigated a series of N-phenyl-5-carboxamidyl isoxazoles for their anticancer activity, particularly against colon cancer. They found that certain derivatives showed promising activity, suggesting potential as chemotherapeutic agents (Shaw, Chen, Bourgault, Jiang, Kumar, Mishra, Valeriote, Media, Bobbitt, Pietraszkiewicz, Edelstein, & Andreana, 2012).

Safety and Hazards

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFKTYWRMXNIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963574 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4643-88-3 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2756444.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/no-structure.png)

![5-chloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)

![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

![N-(2,2-dimethoxyethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756455.png)

![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B2756456.png)

![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2756458.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B2756460.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)